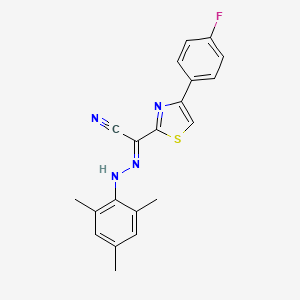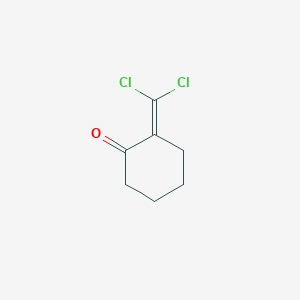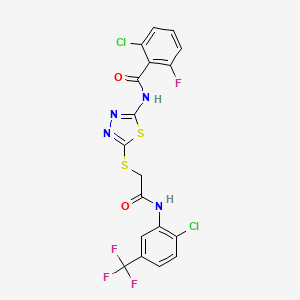
(2E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely show the thiazole ring attached to a phenyl group (which has a fluorine atom substituted at the 4-position) and a trimethylaniline group .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, thiazoles are aromatic and relatively stable. They are polar due to the presence of the nitrogen atom in the ring .科学的研究の応用
Photovoltaic Devices
The compound has potential applications in the field of photovoltaic devices . Metal halide perovskites, which show abundant photophysical properties, are promising for photovoltaic applications. However, their poor stability is a significant drawback. The compound could be used to synthesize polymer-coated quantum dots that are grown in situ on a template, which could improve the stability of these perovskites .
Electroluminescence
In the realm of electroluminescence , the compound could be utilized to enhance the performance of light-emitting devices. It may serve as a precursor or an intermediate in the synthesis of materials that exhibit high luminescence efficiency and stability, contributing to the development of advanced electroluminescent materials .
Drug Delivery
“(E)-4-(4-fluorophenyl)-N’-mesitylthiazole-2-carbohydrazonoyl cyanide” could have applications in drug delivery systems . Boronic acids and their esters, which are structurally related to this compound, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Neutron Capture Therapy
This compound may be explored as a boron-carrier in neutron capture therapy . This therapy is a type of cancer treatment that targets tumors at the cellular level using boron compounds. The compound’s structural features could make it a candidate for further research in this therapeutic area .
Medicinal Chemistry
In medicinal chemistry , the compound could be investigated for its pharmacological properties. It might act as a lead compound for the development of new medications, given its unique chemical structure that could interact with biological targets .
Combinatorial Chemistry
Lastly, in combinatorial chemistry , which involves the synthesis and screening of large libraries of compounds, this compound could be used to generate a diverse array of derivatives. These derivatives can then be screened for various biological activities, potentially leading to the discovery of new drugs or materials with unique properties .
Safety and Hazards
特性
IUPAC Name |
(2E)-4-(4-fluorophenyl)-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4S/c1-12-8-13(2)19(14(3)9-12)25-24-17(10-22)20-23-18(11-26-20)15-4-6-16(21)7-5-15/h4-9,11,25H,1-3H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDVJVMHCVZEQ-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)



![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874453.png)
![3-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2874454.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B2874459.png)
![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2874461.png)
![2-Cyclopentylsulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2874463.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874465.png)